molecular formula C9H10FNO2 B7777393 2-{[(4-Fluorophenyl)methyl]amino}acetic acid

2-{[(4-Fluorophenyl)methyl]amino}acetic acid

Cat. No.: B7777393
M. Wt: 183.18 g/mol
InChI Key: NWZUJCANYJTQFS-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]amino}acetic acid is an organic compound with the molecular formula C9H10FNO2 It is characterized by the presence of a fluorophenyl group attached to an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid typically involves the reaction of 4-fluorobenzylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-fluorobenzylamine and glyoxylic acid.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.

    Product Isolation: The product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using appropriate reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]amino}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[(4-Fluorophenyl)methyl]amino}acetic acid can be compared with other similar compounds, such as:

    2-{[(4-Chlorophenyl)methyl]amino}acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-{[(4-Bromophenyl)methyl]amino}acetic acid: Similar structure but with a bromine atom instead of fluorine.

    2-{[(4-Methylphenyl)methyl]amino}acetic acid: Similar structure but with a methyl group instead of fluorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance in scientific advancements.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZUJCANYJTQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501653-64-1
Record name N-((4-Fluorophenyl)methyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501653641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-FLUOROPHENYL)METHYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C0CYJ9PW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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